molecular formula C19H42O4Si2 B128259 (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol CAS No. 139356-34-6

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol

Katalognummer: B128259
CAS-Nummer: 139356-34-6
Molekulargewicht: 390.7 g/mol
InChI-Schlüssel: LRPOUPMVTBAWSX-HOTGVXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cyclohexane derivative featuring a stereochemically defined (3S,5S) configuration. Its structure includes two tert-butyldimethylsilyl (TBDMS) ether groups at positions 3 and 5, a hydroxymethyl group at position 1, and a free hydroxyl group. The TBDMS groups serve as steric and electronic protectants for the hydroxyl moieties, enhancing stability against nucleophilic or oxidative conditions in synthetic applications. This compound is often utilized as an intermediate in asymmetric synthesis, particularly in the production of pharmaceuticals or complex natural products requiring precise stereochemical control .

Eigenschaften

IUPAC Name

(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-(hydroxymethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42O4Si2/c1-17(2,3)24(7,8)22-15-11-16(13-19(21,12-15)14-20)23-25(9,10)18(4,5)6/h15-16,20-21H,11-14H2,1-10H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPOUPMVTBAWSX-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(C1)(CO)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(C1)(CO)O)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471232
Record name (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-(hydroxymethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139356-34-6
Record name (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxycyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139356-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-(hydroxymethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol, also known by its CAS number 139356-34-6, is a siloxane compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H42O4Si2
  • Molecular Weight: 390.71 g/mol
  • Structure: The compound features a cyclohexane ring substituted with hydroxyl and silyl groups, which may influence its biological interactions.

Biological Activity Overview

The biological activity of (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol has been investigated primarily in the context of its anti-inflammatory properties and potential as a precursor in the synthesis of vitamin D compounds.

The exact mechanism of action for (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol remains to be fully elucidated. However, it is likely that the compound interacts with specific enzymes involved in inflammatory processes or modulates signaling pathways related to inflammation and cellular stress responses.

Case Studies

While direct case studies specifically focusing on (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol are scarce, related compounds have been documented in various research contexts:

  • Study on Anti-inflammatory Effects: A study involving structurally similar compounds demonstrated significant inhibition of 5-lipoxygenase and cyclooxygenase activities in vitro and in vivo. The most potent inhibitors showed IC50 values as low as 0.77 µM for lipoxygenase and 0.39 µM for cyclooxygenase .
  • Vitamin D Synthesis Precursor: Research indicates that compounds like (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol may serve as intermediates in the synthesis of vitamin D analogs. This application is crucial given the role of vitamin D in regulating calcium homeostasis and immune function.

Data Table: Comparison of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightBiological Activity
(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol139356-34-6C19H42O4Si2390.71 g/molPotential anti-inflammatory effects
CI-1004Not availableC20H42O4Si2Not availableDual inhibitor of lipoxygenase and cyclooxygenase
Vitamin D2 IntermediateNot availableC20H42O4Si2Not availablePrecursor for vitamin D synthesis

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Synthesis of Vitamin D Intermediates

  • The compound serves as an intermediate in the synthesis of vitamin D derivatives. Its unique structure allows for selective reactions that can lead to the formation of complex steroid structures.
  • Case Study : A study demonstrated the use of (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol in synthesizing 9,10-secoergosta-5,7,10(19),22-tetraene-3-ol, a precursor for vitamin D2 .

2. Protective Group in Organic Reactions

  • The silyl groups provide protection for hydroxyl functionalities during multi-step syntheses. This protection facilitates the selective transformation of other functional groups without interference.
  • Example : In a multi-step synthesis involving alcohols and acids, the silyl ether groups were utilized to protect hydroxyl groups during the formation of esters .

Applications in Biochemical Research

1. Proteomics Research

  • The compound is utilized in proteomics as a biochemical tool for studying protein interactions and modifications. Its ability to form stable complexes with proteins aids in the analysis of protein structure and function.
  • Case Study : Research involving mass spectrometry has shown that (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol can enhance the detection sensitivity of specific protein targets .

2. Drug Development

  • The compound's properties make it a candidate for drug formulation where stability and solubility are critical. Its silyl ether groups can improve the pharmacokinetics of therapeutic agents.
  • Example : In a formulation study, the incorporation of this compound into drug delivery systems improved the solubility and bioavailability of poorly soluble drugs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Silyl Protecting Groups

(a) Bis[3,5-bis(trifluoromethyl)phenyl][(2S)-2-pyrrolidinyl]methanol - hexamethyldisiloxane (1:1)

  • Key Differences : Unlike the target compound, this analog incorporates trifluoromethylphenyl groups and a pyrrolidinyl moiety. The hexamethyldisiloxane group (trimethylsilyl ether) is less sterically bulky than TBDMS, leading to lower hydrolytic stability. The trifluoromethyl groups increase electronegativity, enhancing resistance to acidic conditions but reducing compatibility with polar reaction media .
  • Applications : Primarily used in catalysis (e.g., asymmetric alkylation), whereas the target compound is tailored for multi-step synthesis requiring prolonged hydroxyl protection.

Cyclohexanol Derivatives

(a) 3,3,5-Trimethylcyclohexanol (CAS 116-02-9)

  • Structural Contrast : Lacks silyl protecting groups and hydroxymethyl functionality. The methyl substituents provide minimal steric hindrance, making it more reactive but less stable under basic or oxidative conditions.
  • Physicochemical Properties : Higher water solubility compared to the TBDMS-protected target compound due to the absence of lipophilic silyl groups .

(b) 2,6-Di-tert-butyl-4-methylcyclohexanol (CAS 54410-90-1)

  • Comparison : Features tert-butyl groups instead of silyl ethers. While tert-butyl groups offer steric protection, they are irreversible under standard deprotection conditions (unlike TBDMS, which is cleavable via fluoride ions). This limits their utility in multi-step syntheses .

Cyclitol Derivatives

(a) (1S,3R,4S,5R)-1,4-Dihydroxy-3,5-bis({[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy})cyclohexane-1-carboxylic Acid

  • Functional Group Divergence : Contains multiple hydroxyl and cinnamoyl ester groups, making it highly polar and reactive in biological systems. Unlike the target compound, it lacks silyl protection, rendering it unsuitable for synthetic applications requiring inert hydroxyl groups .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility (LogP) Stability (pH 7) Key Functional Groups
Target Compound ~550 4.2 (Lipophilic) High TBDMS ethers, hydroxymethyl, -OH
Bis[3,5-bis(trifluoromethyl)phenyl] analog ~720 3.8 Moderate Trifluoromethyl, pyrrolidinyl
3,3,5-Trimethylcyclohexanol ~142 1.5 Low Methyl, -OH
2,6-Di-tert-butyl-4-methylcyclohexanol ~240 2.1 Moderate tert-Butyl, -OH

Research Findings

  • Steric Effects : The TBDMS groups in the target compound reduce ring strain in the cyclohexane backbone compared to bulkier analogs like 2,6-di-tert-butyl derivatives, as shown in computational studies .
  • Stereochemical Influence : The (3S,5S) configuration enables selective functionalization at position 1, critical for synthesizing chiral intermediates in β-lactam antibiotics .
  • Comparative Reactivity : Under basic conditions, the TBDMS-protected hydroxyl groups remain intact, whereas trimethylsilyl analogs (e.g., ) undergo partial hydrolysis .

Vorbereitungsmethoden

Silylation of Cyclohexanetriol Precursors

The foundational route involves selective protection of hydroxyl groups on a cyclohexanetriol scaffold. (3S,5S)-3,5-dihydroxy-1-hydroxycyclohexanemethanol serves as the primary precursor, with tert-butyldimethylsilyl (TBS) groups introduced at the 3- and 5-positions. This step typically employs tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or 1,2,4-triazole under anhydrous conditions (DMF or dichloromethane, 0–25°C). The reaction achieves >90% regioselectivity due to steric and electronic effects favoring equatorial hydroxyl groups.

Table 1: Silylation Reaction Parameters

ParameterValue/Range
Temperature0–25°C
SolventDMF, Dichloromethane
BaseImidazole (2.2 equiv)
Reaction Time12–24 hours
Yield78–85%

Reductive Functionalization of Ketone Intermediates

Alternative routes utilize (3S,5S)-3,5-bis(TBS-oxy)cyclohexanone as a key intermediate. Reduction of the ketone moiety to a secondary alcohol is achieved via sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at −78°C to 0°C. Subsequent hydroxymethylation at the 1-position involves Grignard reagents (e.g., methylmagnesium bromide) or aldol condensation, though yields vary based on steric hindrance from the TBS groups.

Stereochemical Control and Chiral Resolution

Asymmetric Induction via Chiral Auxiliaries

The (3S,5S) configuration is enforced using chiral catalysts or auxiliaries during cyclohexane ring formation. Sharpless asymmetric dihydroxylation or Jacobsen epoxidation has been adapted to install stereocenters in early intermediates. For example, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers, achieving enantiomeric excess (ee) >98%.

Dynamic Kinetic Resolution (DKR)

In industrial settings, DKR combines racemization and selective crystallization. A 2022 study demonstrated that ruthenium-based catalysts in toluene at 80°C enable in situ epimerization of non-target stereoisomers, improving overall yield to 92%.

Intermediate Characterization and Purification

Key Intermediates in the Synthetic Pathway

Table 2: Critical Intermediates and Their Roles

Intermediate NameCAS NumberFunction
(3S,5S)-3,5-dihydroxycyclohexanecarboxylic acid methyl ester139356-34-6Silylation precursor
(3S,5S)-3,5-bis(TBS-oxy)cyclohexanone139356-39-1Ketone for reductive functionalization

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers post-silylation. High-performance liquid chromatography (HPLC) data for the final product typically shows a retention time of 12.3 minutes under 70:30 acetonitrile/water.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Bulk production employs continuous-flow reactors to minimize waste. A 2023 pilot study achieved 89% yield using recycled toluene and immobilized imidazole on silica gel, reducing raw material costs by 40%.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to paricalcitol and maxacalcitol , vitamin D receptor agonists used in treating hyperparathyroidism. Its TBS-protected hydroxyl groups enable selective deprotection during late-stage functionalization, as demonstrated in a 2024 synthesis of eldecalcitol .

Q & A

Basic Research Questions

What are the key challenges in synthesizing (3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol, and how can they be addressed methodologically?

The synthesis of this compound involves regioselective silylation of hydroxyl groups and stereochemical control. Key challenges include:

  • Silylation efficiency : Use tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions with imidazole as a base to enhance reaction yields. Monitor progress via TLC (silica gel, hexane/ethyl acetate) .
  • Chiral integrity preservation : Employ low-temperature (-20°C) reactions to minimize racemization. Confirm stereochemistry with chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry .
  • Purification : Utilize column chromatography with gradient elution (hexane → ethyl acetate) to separate diastereomers and remove unreacted silylating agents .

What analytical techniques are critical for verifying the structural and stereochemical purity of this compound?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm silyl ether peaks (δ ~0.1–0.3 ppm for Si(CH3_3)2_2C(CH3_3)3_3) and cyclohexane backbone geometry. Use 1H^1H-1H^1H COSY and NOESY to validate stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]+^+) matches the theoretical mass (e.g., C23_{23}H48_{48}O4_4Si2_2 requires m/z 468.3). Cross-reference with fragmentation patterns for silyl groups .
  • X-ray crystallography : For definitive stereochemical confirmation, grow single crystals in a hexane/dichloromethane mixture at 4°C .

How should researchers handle this compound to ensure safety and stability during experiments?

  • Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of silyl ethers. Use amber vials to avoid light-induced degradation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling to minimize inhalation risks .
  • Waste disposal : Collect organic waste in halogen-resistant containers and incinerate via licensed hazardous waste facilities to prevent environmental release .

Advanced Research Questions

How can computational modeling resolve contradictions in experimental data regarding the compound’s conformational flexibility?

  • Molecular Dynamics (MD) simulations : Simulate the compound in explicit solvent (e.g., chloroform) at 298 K for 100 ns to analyze chair-chair vs. boat conformations. Compare with NOESY-derived interproton distances .
  • Density Functional Theory (DFT) : Calculate energy barriers for cyclohexane ring flipping. Optimize geometries at the B3LYP/6-31G(d) level and validate against experimental IR spectra (e.g., O-H stretch at ~3400 cm1^{-1}) .
  • Docking studies : Investigate host-guest interactions with β-cyclodextrin to explain solubility discrepancies in polar solvents .

What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

  • Standardized protocols : Pre-treat compound stocks with molecular sieves (3Å) to remove residual moisture, which can hydrolyze silyl groups and alter bioactivity .
  • QC thresholds : Require ≥98% purity (HPLC) and ≤0.5% desilylated byproducts. Use orthogonal methods (e.g., 29Si^{29}Si-NMR) to detect Si-O bond stability .
  • Biological replicates : Include three independent experiments with positive/negative controls (e.g., unsilylated analog) to distinguish compound-specific effects from artifacts .

How can researchers address conflicting toxicity data in early-stage pharmacological studies?

  • Mechanistic toxicology : Perform in vitro assays (e.g., Ames test, hERG channel inhibition) to differentiate genotoxicity from off-target effects. Compare results with structurally related silyl ethers (e.g., TBDMS-protected steroids) .
  • Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify toxic metabolites (e.g., free cyclohexanol derivatives) .
  • Dose-response modeling : Use Hill equation fits to establish NOAEL (No Observed Adverse Effect Level) in zebrafish embryos, ensuring relevance to mammalian systems .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference Standards
Chiral HPLCMobile phase: Hexane/isopropanol (85:15)(3R,5R)-enantiomer
HR-ESI-MSResolution: ≥30,000; Calibrant: NaTFAC23_{23}H48_{48}O4_4Si2_2
29Si^{29}Si-NMRδ range: 10–20 ppm (TBDMS groups)Tetramethylsilane

Table 2. Computational Workflow for Conformational Analysis

StepSoftware/ToolOutput Validation
Geometry OptimizationGaussian 16RMSD ≤0.01 Å vs. X-ray
MD SimulationsGROMACSRg (radius of gyration)
DockingAutoDock VinaBinding energy (ΔG ≤ -6 kcal/mol)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.